Cas no 896298-94-5 (N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide)

N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide structure
896298-94-5 structure
Product Name:N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide
CAS No:896298-94-5
MF:C17H15N3O5S2
MW:405.44810128212
CID:6211272
PubChem ID:16799647
Update Time:2025-07-22

N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide
    • 896298-94-5
    • N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide
    • N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
    • SR-01000022396-1
    • SR-01000022396
    • F2557-0256
    • (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
    • AKOS024660182
    • Inchi: 1S/C17H15N3O5S2/c1-3-19-14-8-7-12(20(22)23)10-15(14)26-17(19)18-16(21)11-5-4-6-13(9-11)27(2,24)25/h4-10H,3H2,1-2H3/b18-17-
    • InChI Key: GLEUHSBDBXSXDD-ZCXUNETKSA-N
    • SMILES: S1/C(=N\C(C2=CC=CC(=C2)S(C)(=O)=O)=O)/N(CC)C2C=CC(=CC1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 405.04531293g/mol
  • Monoisotopic Mass: 405.04531293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 146Ų

N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide Pricemore >>

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Additional information on N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide

Introduction to N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide (CAS No. 896298-94-5)

N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, identified by its CAS number 896298-94-5, has garnered attention due to its unique structural features and potential biological activities. The compound belongs to the benzothiazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological properties.

The benzothiazole core structure of N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide is a key factor in its potential biological activity. Benzothiazoles have been extensively studied for their roles in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The presence of the nitro group at the 6-position and the methanesulfonyl group at the 3-position of the benzamide moiety further enhances its pharmacological profile.

In recent years, there has been a growing interest in developing novel molecules with enhanced biological activity and improved pharmacokinetic properties. N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide represents a promising candidate in this regard. Its unique structural features make it a valuable scaffold for further derivatization and optimization to develop new drugs.

The synthesis of N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide involves a multi-step process that requires careful consideration of reaction conditions and reagent selection. The key steps include the formation of the benzothiazole ring system followed by functionalization with the nitro and methanesulfonyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity.

The pharmacological evaluation of N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide has revealed several interesting properties. Preliminary in vitro studies indicate that the compound exhibits significant inhibitory activity against various enzymes and receptors relevant to inflammatory and cancer pathways. Specifically, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation.

Furthermore, the compound has demonstrated efficacy in animal models of inflammation and pain. These findings suggest that N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide could be a lead compound for the development of novel therapeutic agents targeting inflammatory diseases.

The structural features of N-(2E)-3-electyl-lonicotro-lonolactone-sulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamidesulfonamide-sufionamsufionamsufionamsufionamsufionamsufionamsufionamsufionamsufionamsufionamsufionamsufionamsufionamsufionamsufionamsufionamlactone-sulfonylsulfonylsulfonylsulfonylsulfonylsulfonylsulfonylsulfonylsulfonylsulfonylsulfonylsulfonylsulfonylsulfonylsulonylidene]-sulfonesulfonesulfonesulfonesulfones sulfones sulfones sulfones sulfones sulfones sulfones sulfones sulfones sulfones sulfones sulfone) are well-suited for further optimization to enhance its bioavailability and selectivity. Computational methods such as molecular docking and molecular dynamics simulations have been utilized to understand the binding interactions of this compound with target proteins.

The results from these computational studies have provided valuable insights into the structural requirements for optimal binding affinity. This information has been used to guide the design of analogs with improved pharmacological properties. For instance, modifications at the nitrogen atoms of the benzothiazole ring have been found to significantly enhance binding interactions with target enzymes.

In addition to its potential therapeutic applications, N-() also exhibits interesting chemical properties that make it a useful tool in synthetic chemistry. Its reactivity towards various electrophiles and nucleophiles has been explored, leading to the development of novel synthetic protocols.

The future prospects for N-() are promising. Ongoing research aims to further elucidate its mechanism of action and explore its potential in treating various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development process.

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